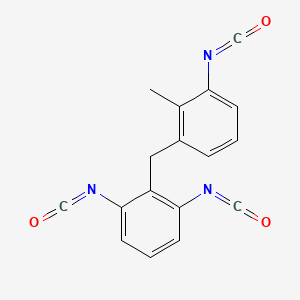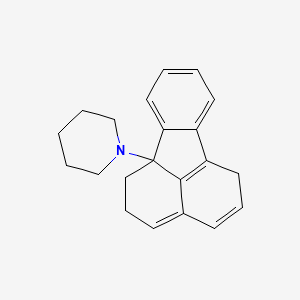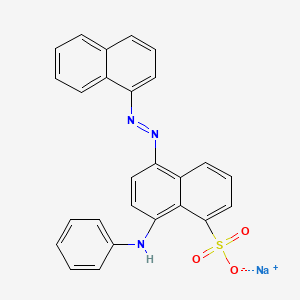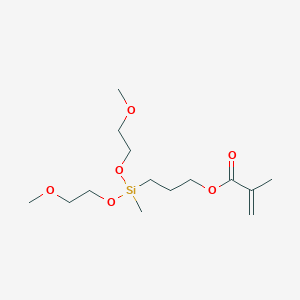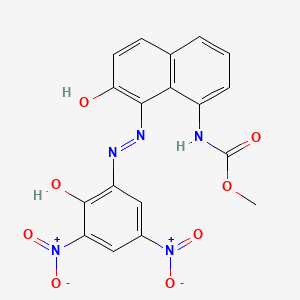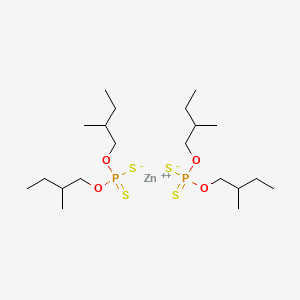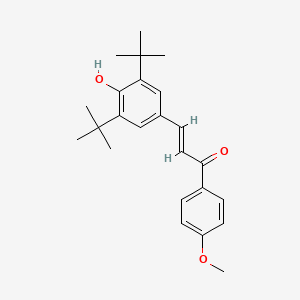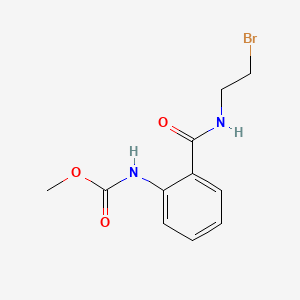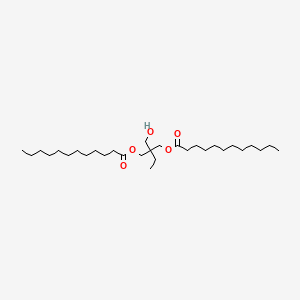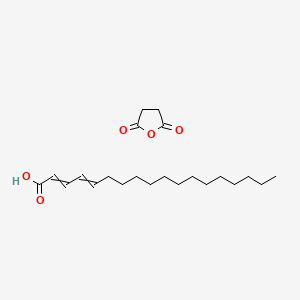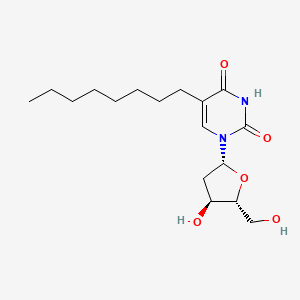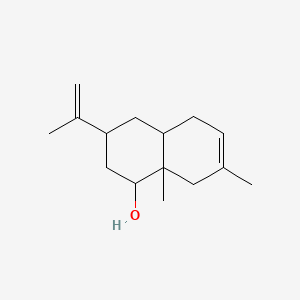
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol is a complex organic compound with a unique structure It is characterized by its octahydro-naphthol core, which is substituted with dimethyl and methylvinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydrogenation: The initial step often involves the hydrogenation of a naphthalene derivative to form the octahydro-naphthol core.
Alkylation: Subsequent alkylation reactions introduce the dimethyl and methylvinyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and alkylation reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes.
類似化合物との比較
Similar Compounds
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-1-naphthol: Lacks the methylvinyl group.
1,2,3,4,4a,5,8,8a-Octahydro-3-(1-methylvinyl)-1-naphthol: Lacks one of the dimethyl groups.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
85098-90-4 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-13-6-5-11(3)9-15(13,4)14(16)8-12/h5,12-14,16H,1,6-9H2,2-4H3 |
InChIキー |
PUKGQEFEWDTAKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2CC(CC(C2(C1)C)O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


